molecular formula C13H16N2O2S2 B2597473 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034517-97-8

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2597473
CAS RN: 2034517-97-8
M. Wt: 296.4
InChI Key: BPUJRAFVJBTTRC-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea, commonly known as HTMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HTMU is a urea derivative that is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea belongs to a broader class of chemicals with diverse applications in scientific research, particularly in the synthesis of compounds with potential therapeutic effects. A study by Vidaluc et al. (1995) elaborates on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were assessed for their antiacetylcholinesterase activity, highlighting the importance of optimizing spacer length for inhibitory activities (Vidaluc et al., 1995). This suggests the potential of structurally related compounds in therapeutic applications.

Biological Activities

Compounds structurally related to this compound have been explored for their biological activities. For instance, Fotsch et al. (2001) focused on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, demonstrating optimization for in vitro potency by altering the stereochemistry and the urea portion among other components (Fotsch et al., 2001). Similarly, Wan et al. (2019) discussed the metabolism of a potent soluble epoxide hydrolase inhibitor, indicative of the compound's modulating effects on inflammation and protection against various diseases, emphasizing the importance of understanding metabolism for safety and effectiveness (Wan et al., 2019).

Molecular Docking and Pharmacological Evaluations

Thakur et al. (2017) synthesized and evaluated a series of urea/thiourea derivatives for anticonvulsant activity, showcasing the potential of these compounds in developing new therapeutic agents (Thakur et al., 2017). This research highlights the potential of urea derivatives in medicinal chemistry, particularly in designing compounds with specific pharmacological properties.

Material Science and Sensor Development

In material science and sensor development, Lloyd and Steed (2011) explored the rheology, morphology, and gelation of low molecular weight salt hydrogelators, indicating the versatility of urea compounds in developing materials with tunable physical properties (Lloyd & Steed, 2011). These materials could have applications ranging from drug delivery systems to the creation of responsive materials for various industrial applications.

properties

IUPAC Name

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c16-12(10-4-7-18-9-10)3-5-14-13(17)15-8-11-2-1-6-19-11/h1-2,4,6-7,9,12,16H,3,5,8H2,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUJRAFVJBTTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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